molecular formula C10H15NO B3120855 N-(prop-2-yn-1-yloxy)cycloheptanimine CAS No. 274255-33-3

N-(prop-2-yn-1-yloxy)cycloheptanimine

Cat. No.: B3120855
CAS No.: 274255-33-3
M. Wt: 165.23 g/mol
InChI Key: QMPYLUQGBZYMAN-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yloxy)cycloheptanimine is a cyclic amine with an extended alkyne tail. Its molecular formula is C10H15NO, and it has a molecular weight of 165.23 g/mol. This compound is known for its unique structure, which combines a cycloheptane ring with an alkyne and an imine group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yloxy)cycloheptanimine can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like acetonitrile or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yloxy)cycloheptanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or formamides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Molecular oxygen or oxidizing agents like Oxone can be used under visible-light irradiation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formamides and oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(prop-2-yn-1-yloxy)cycloheptanimine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yloxy)cycloheptanimine involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound can generate reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive species can then participate in various chemical reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)aniline
  • N-(prop-2-yn-1-yl)acetamide
  • N-(prop-2-yn-1-yl)benzamide

Uniqueness

N-(prop-2-yn-1-yloxy)cycloheptanimine is unique due to its combination of a cycloheptane ring, an alkyne group, and an imine group.

Properties

IUPAC Name

N-prop-2-ynoxycycloheptanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-12-11-10-7-5-3-4-6-8-10/h1H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPYLUQGBZYMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON=C1CCCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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